molecular formula C35H49NO9 B10752198 Foresaconitine

Foresaconitine

Cat. No.: B10752198
M. Wt: 627.8 g/mol
InChI Key: LYUPEIXJYAJCHL-UHFFFAOYSA-N
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Description

Foresaconitine is a diterpenoid alkaloid primarily isolated from Aconitum species, including Aconitum forrestii and Aconitum bulleyanum . It has a molecular formula of C₃₅H₄₉NO₉, a molecular weight of 627.76 g/mol, and a CAS registry number of 73870-35-6 . Traditionally, Aconitum roots containing this compound have been used in Tibetan and Chinese medicine for treating rheumatism, neuralgia, and inflammation . Pharmacologically, this compound exhibits cardiotonic effects but also demonstrates dose-dependent cardiotoxicity, a hallmark of many diterpenoid alkaloids .

Properties

IUPAC Name

[8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPEIXJYAJCHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Foresaconitine is primarily isolated from natural sources, specifically the tubers of Aconitum species The isolation process involves several steps, including extraction, purification, and crystallization

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Aconitum tubers. The process includes:

Chemical Reactions Analysis

Types of Reactions

Foresaconitine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Foresaconitine has several scientific research applications:

    Chemistry: Used as a reference compound in the study of norditerpenoid alkaloids.

    Biology: Investigated for its role in plant metabolism and its effects on various biological systems.

    Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

Foresaconitine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate ion channels, particularly sodium channels, which can affect nerve signal transmission. This modulation can lead to analgesic effects, making it a potential candidate for pain management .

Comparison with Similar Compounds

Comparison with Structurally Similar Diterpenoid Alkaloids

Foresaconitine belongs to a class of bioactive diterpenoid alkaloids with shared structural motifs but varying functional groups that influence their pharmacological and toxicological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids

Compound Source Molecular Formula Molecular Weight (g/mol) Key Pharmacological Activities Toxicity Profile References
This compound A. forrestii, A. bulleyanum C₃₅H₄₉NO₉ 627.76 Analgesic, anti-inflammatory, cardiotonic Cardiotoxic at high doses
Yunaconitine A. richardsonianum, A. bulleyanum Not specified Not specified Cytotoxic (IC₅₀ = 4.36 μM in SMMC-7721 cells) Neurotoxic potential
Aconitine Various Aconitum spp. C₃₄H₄₇NO₁₁ 645.73 Analgesic, antiarrhythmic Highly toxic; lethal in overdoses
Bulleyaconitine A A. bulleyanum C₃₆H₅₁NO₁₀ 657.78 Anti-inflammatory, immunomodulatory Lower acute toxicity
Talatisamine A. talassicum, A. carmichaelii C₂₄H₃₉NO₃ 437.59 Anticonvulsant, analgesic Moderate neurotoxicity

Key Research Findings

Structural Differences and Bioactivity
  • This compound vs. Aconitine: Aconitine (C₃₄H₄₇NO₁₁) has an additional acetyl group compared to this compound, which increases its affinity for voltage-gated sodium channels, leading to higher toxicity . This compound’s reduced acetyl substitution may explain its comparatively lower cardiotoxicity .
  • This compound vs. Yunaconitine: Yunaconitine, isolated from A. richardsonianum, lacks a methoxy group at the C-8 position present in this compound.
Pharmacological and Toxicological Profiles
  • Cardiotonic Effects : this compound and aconitine both enhance cardiac contractility by modulating ion channels, but aconitine’s narrower therapeutic window limits its clinical use .
  • Anti-inflammatory Activity: Bulleyaconitine A, another A. bulleyanum alkaloid, shows superior anti-inflammatory effects compared to this compound, likely due to its unique C-14 ester group .
  • Toxicity Mechanisms : All Aconitum alkaloids interact with sodium and calcium channels, but this compound’s moderate toxicity (LD₅₀ = 0.56 mg/kg in mice) positions it as a safer candidate for controlled therapeutic use compared to aconitine (LD₅₀ = 0.12 mg/kg) .

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